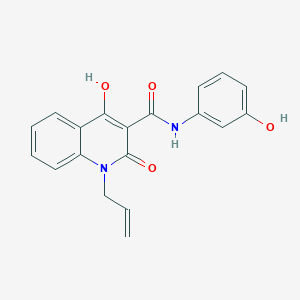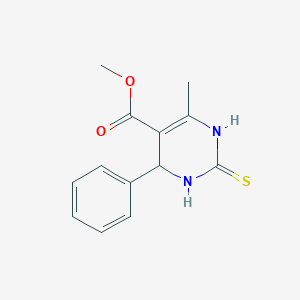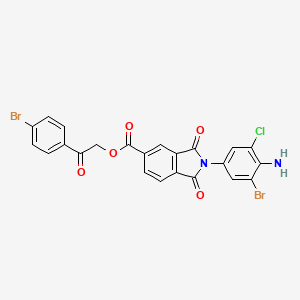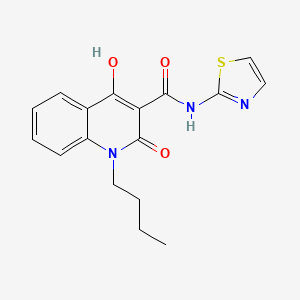phosphonium](/img/structure/B11700178.png)
[5-(Benzylsulfanyl)-2-methyl-1,3-oxazol-4-yl](triphenyl)phosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a methyl group, an oxazole ring, and a triphenylphosphonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the cyclization of an appropriate amido-nitrile precursor under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization The benzylsulfanyl group can be introduced through a substitution reaction, where a suitable benzyl halide reacts with a thiol derivative
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high throughput. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under ambient conditions, making them environmentally friendly and cost-effective .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while reduction reactions can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism by which [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in catalysis or its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazole derivatives and triphenylphosphonium compounds. Examples include:
- [5-(METHYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM
- [5-(BENZYLSULFANYL)-2-ETHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM
Uniqueness
What sets [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C29H25NOPS+ |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
(5-benzylsulfanyl-2-methyl-1,3-oxazol-4-yl)-triphenylphosphanium |
InChI |
InChI=1S/C29H25NOPS/c1-23-30-28(29(31-23)33-22-24-14-6-2-7-15-24)32(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22H2,1H3/q+1 |
InChI-Schlüssel |
QTILLCBVUCKHPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)SCC2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11700095.png)

![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700109.png)


![3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium](/img/structure/B11700130.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11700136.png)
![(3Z)-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11700137.png)
![Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11700153.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide](/img/structure/B11700160.png)
![(4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700161.png)

![3-Imidazo[1,2-a]pyridin-2-ylchromen-2-one](/img/structure/B11700174.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11700189.png)
